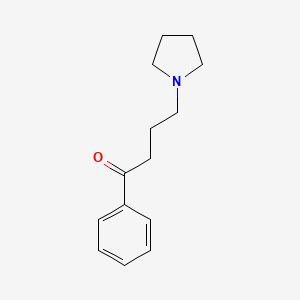

4-(Pyrrolidinyl)butyrophenone

Description

4-(Pyrrolidinyl)butyrophenone is a butyrophenone derivative characterized by a pyrrolidine ring attached to the ketone-containing backbone. Butyrophenones are a class of compounds known for their central nervous system (CNS) activity, particularly as antipsychotics and antiemetics . The pyrrolidinyl substituent may influence receptor binding kinetics and selectivity compared to other substituents, such as piperazine or azaindole groups .

Properties

CAS No. |

59921-83-4 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-phenyl-4-pyrrolidin-1-ylbutan-1-one |

InChI |

InChI=1S/C14H19NO/c16-14(13-7-2-1-3-8-13)9-6-12-15-10-4-5-11-15/h1-3,7-8H,4-6,9-12H2 |

InChI Key |

TXJQIKBQOIXDHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE typically involves the reaction of a phenylacetone derivative with pyrrolidine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles like halides or amines replace existing substituents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the reactivity and properties of cathinones. Researchers use it to understand the mechanisms of synthetic routes and reaction conditions.

Biology: The compound is used in studies related to neurotransmitter systems, particularly dopamine and norepinephrine transporters. It helps in understanding the effects of synthetic stimulants on the central nervous system.

Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects and risks associated with its psychoactive properties.

Mechanism of Action

The mechanism of action of 1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE involves its interaction with neurotransmitter transporters in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and potential addictive behaviors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of 4-(Pyrrolidinyl)butyrophenone can be contextualized by comparing it to other butyrophenone derivatives and related compounds. Key structural and functional differences are summarized below:

Table 1: Comparative Analysis of Butyrophenone Derivatives

Key Observations

Substituent Impact on Selectivity: The pyrrolidinyl group in 4-(Pyrrolidinyl)butyrophenone likely confers moderate D2/D4 receptor affinity, as seen in haloperidol analogs. However, its flexible pyrrolidine ring may reduce selectivity compared to rigid substituents like 3-methyl-7-azaindole in L745,870, which shows exceptional D4 selectivity . AzAperone’s pyridyl piperazine group broadens its activity to serotonin receptors (5-HT2A), highlighting how substituents diversify therapeutic applications .

Pharmacological Outcomes: Compounds with azaindole or chlorophenyl groups (e.g., L745,870) exhibit high D4 receptor potency, suggesting utility in disorders like ADHD or addiction .

Synthetic Considerations: Synthesis of piperidino- or pyrrolidinyl-substituted butyrophenones often involves coupling protected piperidine/pyrrolidine moieties to a butyrophenone backbone, as seen in patented methods . Modifications at the 4-position significantly alter receptor interaction landscapes .

Biological Activity

4-(Pyrrolidinyl)butyrophenone, also known as 1-phenyl-4-(pyrrolidin-1-yl)butan-1-one, is a synthetic compound belonging to the cathinone class. Cathinones are known for their stimulant properties and psychoactive effects. This article explores the biological activity of 4-(Pyrrolidinyl)butyrophenone, focusing on its mechanisms of action, pharmacological effects, and research findings.

| Property | Value |

|---|---|

| CAS Number | 59921-83-4 |

| Molecular Formula | C14H19NO |

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | 1-phenyl-4-pyrrolidin-1-ylbutan-1-one |

| Canonical SMILES | C1CCN(C1)CCCC(=O)C2=CC=CC=C2 |

The primary mechanism of action of 4-(Pyrrolidinyl)butyrophenone involves its role as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism leads to increased levels of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and stimulating the central nervous system (CNS). The compound's interaction with neurotransmitter transporters is crucial for its psychoactive effects, which include increased alertness and euphoria, but also potential for addiction.

Neurotransmitter Interaction

Research indicates that 4-(Pyrrolidinyl)butyrophenone significantly affects the following neurotransmitter systems:

- Dopamine Transporters (DAT) : It inhibits dopamine reuptake, leading to elevated dopamine levels in the brain.

- Norepinephrine Transporters (NET) : Similar to its action on DAT, it inhibits norepinephrine reuptake.

These interactions contribute to its stimulant effects and have been linked to both therapeutic potential and abuse liability.

Pharmacological Effects

The pharmacological profile of 4-(Pyrrolidinyl)butyrophenone has been characterized in various studies:

- Stimulant Effects : Users report increased energy, alertness, and euphoria.

- Potential Therapeutic Uses : While not approved for medical use, studies suggest possible applications in treating attention deficit hyperactivity disorder (ADHD) or other disorders related to dopamine dysregulation.

Case Studies

Several case studies have documented the effects of 4-(Pyrrolidinyl)butyrophenone:

- Case Study 1 : A study involving recreational users highlighted significant increases in heart rate and blood pressure following consumption, alongside reports of anxiety and paranoia.

- Case Study 2 : Clinical observations noted that individuals with pre-existing mental health conditions experienced exacerbated symptoms after use.

- Case Study 3 : A laboratory study assessed the compound's impact on animal models, revealing increased locomotor activity consistent with stimulant drugs.

Research Findings

Recent research has focused on understanding the broader implications of 4-(Pyrrolidinyl)butyrophenone:

- A study published in Neuropharmacology demonstrated that compounds similar to 4-(Pyrrolidinyl)butyrophenone could lead to significant alterations in dopamine signaling pathways, indicating potential long-term neuroadaptive changes due to chronic use.

- Another investigation explored the structural analogs of this compound, revealing variations in potency and efficacy as NDRIs, which may inform future drug development efforts aimed at mitigating abuse potential while retaining therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.